molecular formula C6H3Cl2NO4S B1293560 4-Chloro-3-nitrobenzenesulfonyl chloride CAS No. 97-08-5

4-Chloro-3-nitrobenzenesulfonyl chloride

Cat. No. B1293560
CAS RN: 97-08-5
M. Wt: 256.06 g/mol
InChI Key: SEWNAJIUKSTYOP-UHFFFAOYSA-N
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Patent
US05136043

Procedure details

157.6 g (1.0 mol) of 2-chloronitrobenzene are added to 699 g (6.0 mol) of chlorosulfonic acid and 2 g of sulfamic acid such that the temperature does not exceed 40° C. After addition is complete, the mixture is heated to 100° C. and stirred at this temperature for 6 hours. The reaction mixture is dripped into water at 15° C., and the precipitated crystals are filtered off with suction and washed with water. 236.2 g of 2-nitrochlorobenzene-4-sulfonyl chloride having a water content of 1.5%, corresponding to 232.7 g of 2-nitrochlorobenzene-4-sulfonyl chloride (90.8% of theory), are obtained.
Quantity
157.6 g
Type
reactant
Reaction Step One
Quantity
699 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[Cl:11][S:12](O)(=[O:14])=[O:13]>S(=O)(=O)(O)N.O>[N+:8]([C:3]1[CH:4]=[C:5]([S:12]([Cl:11])(=[O:14])=[O:13])[CH:6]=[CH:7][C:2]=1[Cl:1])([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
157.6 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
699 g
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
2 g
Type
catalyst
Smiles
S(N)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 40° C
ADDITION
Type
ADDITION
Details
After addition
FILTRATION
Type
FILTRATION
Details
the precipitated crystals are filtered off with suction
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 232.7 g
YIELD: PERCENTYIELD 90.8%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.